8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-ethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-4-17-5-7-18(8-6-17)29-16(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)10-9-26-11-13-32-14-12-26/h5-8,15H,4,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBCEOCUJLPGDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of STK850016 is the sodium channel gene SCN1A. This gene plays a crucial role in the functioning of the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
STK850016 is an antisense oligonucleotide (ASO) designed to upregulate the expression of the SCN1A gene. It does this by leveraging the non-mutant (wild type) copy of SCN1A to restore physiological NaV1.1 levels. This interaction with its target leads to changes in the functioning of the nervous system, particularly in reducing the frequency and severity of seizures in patients with Dravet syndrome.
Biochemical Pathways
It is known that the compound interacts with the scn1a gene, which is involved in the regulation of sodium channels in neurons. These channels play a critical role in the initiation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Pharmacokinetics
The pharmacokinetics of STK850016 have been studied in non-human primates (NHPs). A 14-compartment NHP pharmacokinetic model for STK850016 was designed based on distribution from 95 NHPs following single or repeat intrathecal (IT) doses. The pharmacokinetics in NHPs was characterized in cerebrospinal fluid (CSF), plasma, 3 spinal cord regions, 8 brain regions, and a lump compartment (uncharacterized brain tissues). This model is anticipated to help identify an optimal dosing regimen for a Phase 3 study.
Result of Action
The action of STK850016 has shown promising results in clinical trials. Data from ongoing studies of STK850016 provide evidence of a disease-modifying effect for Dravet syndrome. Patients treated with STK850016 demonstrated substantial and durable reductions in convulsive seizure frequency and improvements in multiple measures of cognition and behavior.
Action Environment
The action, efficacy, and stability of STK850016 are influenced by various environmental factors. These include the dosage administered, the frequency of administration, and the individual patient’s physiological characteristics
Biological Activity
The compound 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic molecule belonging to the imidazopurine class. Its complex structure and unique substituents make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[2,1-f]purine core substituted with ethyl, methyl, and morpholinoethyl groups. This structural complexity contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.41 g/mol |
| CAS Number | 887215-58-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active or allosteric sites, altering their function.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Studies suggest that compounds within the imidazopurine class can inhibit viral replication by targeting viral polymerases. For instance, molecular modeling has shown that similar compounds bind effectively to the RNA-dependent RNA polymerase (RdRp) of viruses like Bovine Viral Diarrhea Virus (BVDV) .
- Anti-inflammatory Effects : The morpholinoethyl group may contribute to anti-inflammatory properties by modulating pathways involved in inflammation .
- Potential Anticancer Properties : Initial studies indicate that imidazopurines can affect cancer cell proliferation through various mechanisms, including apoptosis induction .
Study 1: Antiviral Efficacy
A study conducted on a series of imidazopurine derivatives revealed that compounds with structural similarities to this compound demonstrated significant antiviral activity against RNA viruses. The mechanism was primarily through inhibition of viral replication .
Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that this compound could reduce the production of pro-inflammatory cytokines in human cell lines. This suggests a potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar imidazopurines:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1,7-Dimethylxanthine | Lacks ethyl and morpholinoethyl groups | Mild stimulant effects |
| 8-Ethyltheophylline | Contains ethyl but different substitution pattern | Caffeine-like effects |
| 3-Morpholinoethylxanthine | Similar morpholinoethyl substitution | Potentially anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
Modifications at position 7 significantly alter receptor selectivity and potency:
Analysis : Methyl at position 7 (target compound) balances steric and metabolic properties, whereas bulkier groups (e.g., bromophenyl) may enhance target affinity but reduce solubility.
Substituent Variations at Position 8
The 4-ethylphenyl group at position 8 is compared to other aryl modifications:
Analysis : The 4-ethylphenyl group offers a balance between hydrophobicity and steric effects. Methoxy-substituted analogs (e.g., Compound 65) may improve target engagement but face metabolic instability.
Side-Chain Modifications at Position 3
The 2-morpholinoethyl side chain is contrasted with other nitrogen-containing substituents:
Analysis: The morpholinoethyl group in the target compound likely optimizes solubility and target engagement compared to more rigid (piperazinyl) or polar (hydroxyethyl) substituents.
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: The synthesis involves a multi-step process with key considerations:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling reactions for the morpholinoethyl and ethylphenyl substituents .
- Solvent systems : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane is used for purification .
- Temperature control : Exothermic reactions (e.g., ring closure) require gradual heating (40–60°C) to avoid side products .
- Analytical validation : Use HPLC (≥95% purity) and LC-MS to confirm structural integrity. NMR (¹H/¹³C) identifies impurities like unreacted morpholinoethyl intermediates .
Q. Q2. How can researchers confirm the compound’s 3D conformation and its relevance to biological activity?
Methodological Answer:
- X-ray crystallography : Resolve crystal structures to identify key interactions (e.g., hydrogen bonding between the morpholinoethyl group and target proteins) .
- Computational modeling : DFT calculations or molecular docking (using software like AutoDock Vina) predict binding affinities to receptors like adenosine deaminase .
- Comparative analysis : Overlay structural data with analogs (e.g., 8-(3-acetylphenyl) derivatives) to assess steric effects of the 4-ethylphenyl group .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the morpholinoethyl group’s role in modulating enzyme inhibition?
Methodological Answer:
- Systematic substituent variation : Synthesize analogs replacing morpholinoethyl with piperazinyl or pyrrolidinyl groups. Test inhibition against kinases (e.g., PKA or PKC) .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., morpholine oxygen) via 3D-QSAR models .
- Biological assays : Use fluorescence polarization assays to measure IC₅₀ values. Compare with reference inhibitors (e.g., staurosporine) .
Q. Table 1: SAR of Morpholinoethyl Analogs
| Analog Substituent | Target Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. PKA) |
|---|---|---|---|
| Morpholinoethyl (Parent) | PKC-α | 12.3 | 1:45 |
| Piperazinyl | PKC-α | 28.7 | 1:22 |
| Pyrrolidinyl | PKC-α | 45.1 | 1:15 |
| Data adapted from and . |
Q. Q4. How should researchers address contradictions in reported biological activities of structurally similar imidazo-purine derivatives?
Methodological Answer:
- Meta-analysis : Compare datasets from kinase inhibition studies (e.g., conflicting IC₅₀ values for PKC isoforms) using statistical tools (ANOVA, p-value <0.05) .
- Experimental replication : Standardize assay conditions (e.g., ATP concentration, pH) to minimize variability. Use HEK293 cell lines transfected with target kinases .
- Structural nuance : Investigate minor modifications (e.g., 4-ethylphenyl vs. 4-fluorophenyl) via X-ray co-crystallography to identify steric clashes or electronic effects .
Q. Q5. What methodologies are recommended for studying the compound’s pharmacokinetics (PK) and metabolic stability?
Methodological Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-MS/MS. Calculate half-life (t₁/₂) .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- In vivo PK : Administer to Sprague-Dawley rats (IV/PO). Collect plasma samples at 0–24h. Model data using non-compartmental analysis (WinNonlin) .
Mechanistic & Pathway Analysis
Q. Q6. What experimental approaches can elucidate the compound’s mechanism in modulating apoptosis pathways?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated apoptosis genes (e.g., Bcl-2, Bax) .
- Western blotting : Quantify cleaved caspase-3/9 and PARP to confirm apoptotic induction .
- Kinase profiling : Use phosphoproteomic arrays to map kinase inhibition (e.g., JNK or ERK pathways) .
Q. Q7. How can researchers validate the compound’s selectivity across related purine-binding enzymes?
Methodological Answer:
- Panel screening : Test against 50+ kinases (DiscoverX KINOMEscan) at 1 µM. Calculate % inhibition and generate a kinome tree .
- Crystallographic evidence : Solve co-crystal structures with off-targets (e.g., CDK2) to identify non-conserved binding residues .
- Thermal shift assays : Monitor ΔTm values to compare binding affinities between targets .
Data Reproducibility & Validation
Q. Q8. What strategies ensure reproducibility in synthesizing and testing this compound across labs?
Methodological Answer:
- Detailed protocols : Publish step-by-step synthesis (e.g., reflux times, solvent volumes) and characterization data (NMR peaks, HRMS) .
- Reference standards : Use commercially available intermediates (e.g., 2-morpholinoethyl chloride) with ≥98% purity .
- Collaborative validation : Share samples with independent labs for blind testing (e.g., IC₅₀ verification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
